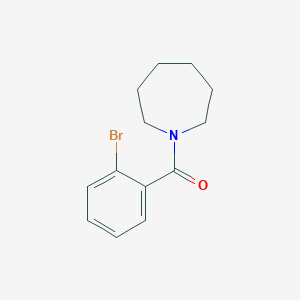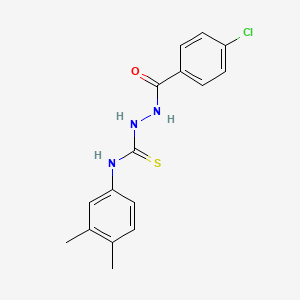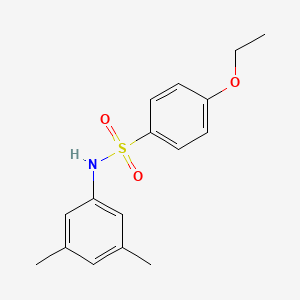![molecular formula C17H16N4O2S B5824415 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B5824415.png)
4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that features a benzamide core linked to a pyridine derivative through a sulfanylacetyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Sulfanylacetylation: The pyridine derivative is then reacted with a sulfanylacetylating agent under controlled conditions to introduce the sulfanylacetyl group.
Amidation: The final step involves the reaction of the sulfanylacetylated pyridine derivative with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylacetyl group plays a crucial role in binding to the active site of the target, while the benzamide and pyridine moieties contribute to the overall binding affinity and specificity. The compound may modulate the activity of the target protein, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzoic acid
- 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]phenol
Uniqueness
Compared to similar compounds, 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide exhibits unique properties due to the presence of the benzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the specific arrangement of functional groups in this compound may confer distinct electronic and steric properties, making it a valuable candidate for various applications.
Propriétés
IUPAC Name |
4-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-7-11(2)20-17(14(10)8-18)24-9-15(22)21-13-5-3-12(4-6-13)16(19)23/h3-7H,9H2,1-2H3,(H2,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQNOOLRQZTJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)
![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
![ethyl 4-[(4-acetamidophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5824357.png)

![(E)-2-[(3-nitrobenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)

![(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5824372.png)



![2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5824397.png)


